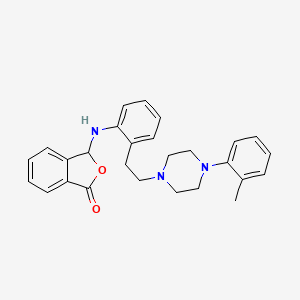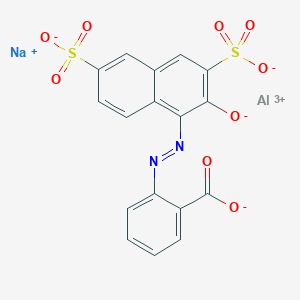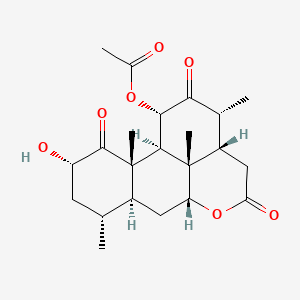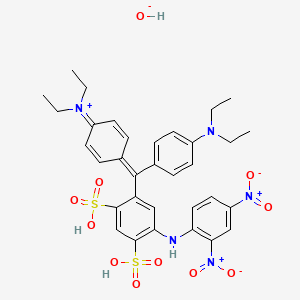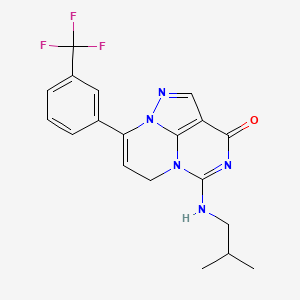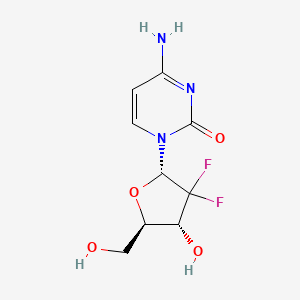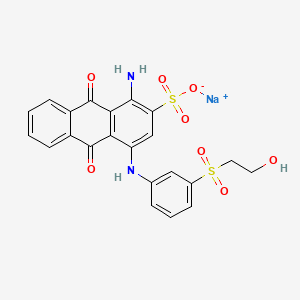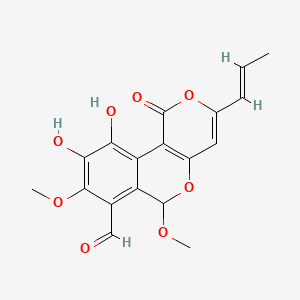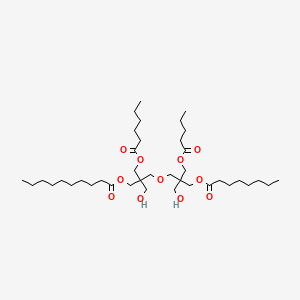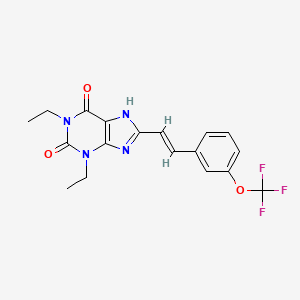
583G3C6Jtt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione . This compound is a derivative of naphthoquinone and imidazole, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione typically involves the following steps:
Formation of the imidazole derivative: The imidazole ring is synthesized by reacting glyoxal with ammonia, followed by nitration to introduce the nitro group.
Attachment of the propyl chain: The nitroimidazole is then reacted with 1-bromo-3-chloropropane to form the propyl chain.
Coupling with naphthoquinone: The final step involves coupling the propyl-nitroimidazole with 2-chloro-1,4-naphthoquinone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using sodium hydride as a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione involves the following steps:
Interaction with molecular targets: The compound interacts with enzymes and proteins involved in cellular processes.
Inhibition of enzyme activity: It inhibits the activity of enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Generation of reactive oxygen species: The compound generates reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: can be compared with other similar compounds such as:
2-chloro-1,4-naphthoquinone: Lacks the imidazole moiety and has different biological activities.
2-nitroimidazole derivatives: Lack the naphthoquinone moiety and have different mechanisms of action.
Naphthoquinone derivatives: Lack the nitroimidazole moiety and have different applications.
This compound is unique due to the presence of both naphthoquinone and nitroimidazole moieties, which confer a combination of biological activities and mechanisms of action .
Properties
CAS No. |
1079325-32-8 |
|---|---|
Molecular Formula |
C16H13ClN4O4 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
2-chloro-3-[3-(2-nitroimidazol-1-yl)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H13ClN4O4/c17-12-13(15(23)11-5-2-1-4-10(11)14(12)22)18-6-3-8-20-9-7-19-16(20)21(24)25/h1-2,4-5,7,9,18H,3,6,8H2 |
InChI Key |
YUMFNMKMXJOAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN3C=CN=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


